![molecular formula C153H134Cl2F4N18O16S B13383483 2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colony-stimulating factors are secreted glycoproteins that bind to receptor proteins on the surfaces of committed progenitors in the bone marrow. These factors activate intracellular signaling pathways, causing the cells to proliferate and differentiate into specific kinds of blood cells, usually white blood cells . They play a crucial role in hematopoiesis, the process of forming blood cellular components.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Recombinant colony-stimulating factors are typically produced using bacterial expression systems such as Escherichia coli. The process involves the following steps:
Gene Cloning: The gene encoding the colony-stimulating factor is cloned into a suitable expression vector.
Transformation: The vector is introduced into cells.
Expression: The bacteria are cultured under conditions that induce the expression of the colony-stimulating factor.
Isolation: The expressed protein forms inclusion bodies within the bacterial cells, which are then isolated by cell lysis and centrifugation.
Solubilization and Refolding: The inclusion bodies are solubilized using chaotropic agents like guanidine hydrochloride or urea, followed by refolding to obtain the bioactive protein
Industrial Production Methods: Large-scale production involves similar steps but with optimization for higher yield and purity. Techniques such as high-performance liquid chromatography (HPLC), ion exchange chromatography, and size exclusion chromatography are employed for purification .
Análisis De Reacciones Químicas
Types of Reactions: Colony-stimulating factors primarily undergo:
Oxidation: Involves the formation of disulfide bonds crucial for the protein’s structural stability.
Reduction: Breaking of disulfide bonds, often used in the refolding process.
Substitution: Post-translational modifications like glycosylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Enzymatic glycosylation using specific glycosyltransferases.
Major Products:
Oxidation: Formation of stable disulfide-linked dimers.
Reduction: Monomeric forms of the protein.
Substitution: Glycosylated forms with enhanced stability and activity
Aplicaciones Científicas De Investigación
Colony-stimulating factors have extensive applications in various fields:
Chemistry: Used as model proteins for studying protein folding and stability.
Biology: Essential for studying hematopoiesis and immune responses.
Medicine: Used clinically to treat neutropenia in cancer patients undergoing chemotherapy, to stimulate bone marrow recovery, and in stem cell mobilization for transplants
Industry: Employed in biotechnological applications for the production of therapeutic proteins.
Mecanismo De Acción
Colony-stimulating factors exert their effects by binding to specific receptors on the surface of target cells. This binding activates intracellular signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK pathways, leading to cell proliferation, differentiation, and survival . The primary molecular targets are hematopoietic progenitor cells in the bone marrow .
Comparación Con Compuestos Similares
Erythropoietin: Stimulates red blood cell production.
Interleukin-3: Supports the growth and differentiation of various blood cells.
Granulocyte-macrophage colony-stimulating factor: Stimulates the production of granulocytes and macrophages.
Uniqueness: Colony-stimulating factors are unique in their ability to specifically target and stimulate the proliferation and differentiation of white blood cells. This specificity makes them invaluable in clinical settings for managing conditions like neutropenia and for enhancing immune responses .
Propiedades
Fórmula molecular |
C153H134Cl2F4N18O16S |
|---|---|
Peso molecular |
2659.8 g/mol |
Nombre IUPAC |
2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide |
InChI |
InChI=1S/C22H22N2O5.2C20H17N3O.C20H20N2O3.C19H14F4N2O.C18H14Cl2N2O.C18H16N2O3.C16H14N2OS/c1-14(17-8-6-5-7-9-17)24-22(26)18(13-23)10-16-11-19(27-3)21(29-15(2)25)20(12-16)28-4;1-14(15-7-3-2-4-8-15)23-20(24)16(12-21)11-17-13-22-19-10-6-5-9-18(17)19;1-14(16-5-3-2-4-6-16)23-20(24)18(13-21)12-15-7-8-19-17(11-15)9-10-22-19;1-14(16-7-5-4-6-8-16)22-20(23)17(13-21)9-15-10-18(24-2)12-19(11-15)25-3;1-12(14-5-3-2-4-6-14)25-18(26)15(11-24)7-13-8-16(19(21,22)23)10-17(20)9-13;1-12(14-5-3-2-4-6-14)22-18(23)15(11-21)9-13-7-8-16(19)17(20)10-13;1-12(14-5-3-2-4-6-14)20-18(23)15(11-19)7-13-8-16(21)10-17(22)9-13;1-12(14-5-3-2-4-6-14)18-16(19)15(10-17)9-13-7-8-20-11-13/h5-12,14H,1-4H3,(H,24,26);2-11,13-14,22H,1H3,(H,23,24);2-12,14,22H,1H3,(H,23,24);4-12,14H,1-3H3,(H,22,23);2-10,12H,1H3,(H,25,26);2-10,12H,1H3,(H,22,23);2-10,12,21-22H,1H3,(H,20,23);2-9,11-12H,1H3,(H,18,19) |
Clave InChI |
QTWRZXGVIJQGAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)NC=C3)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CSC=C2)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)F)C(F)(F)F)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)O)O)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C#N.CC(C1=CC=CC=C1)NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
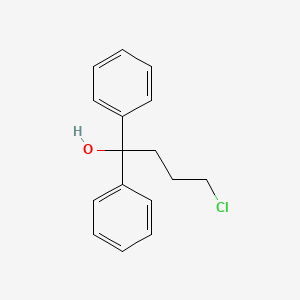
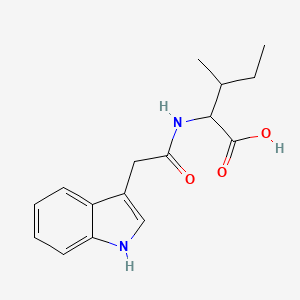
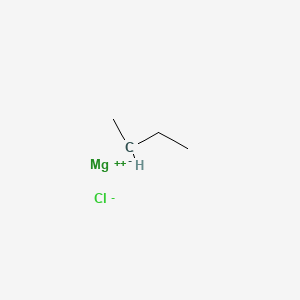

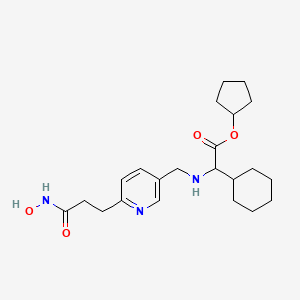
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13383434.png)
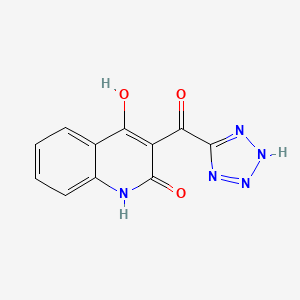
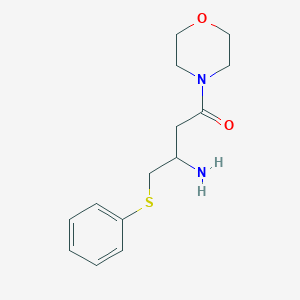
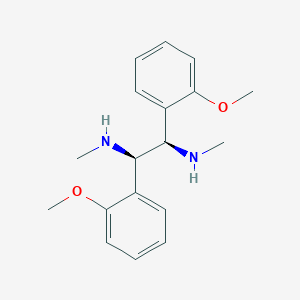
![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)
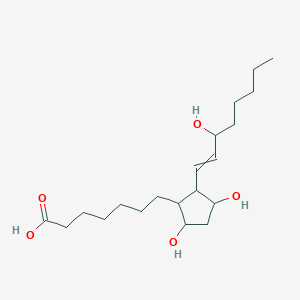
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)

